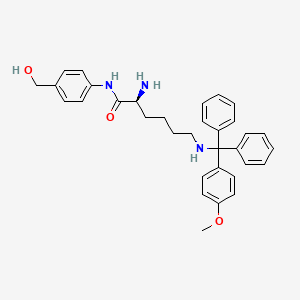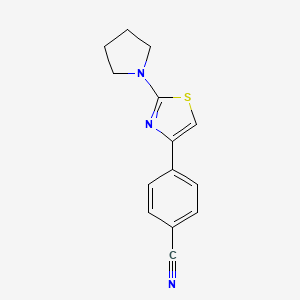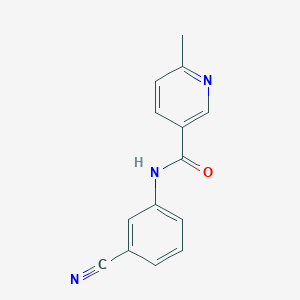
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the reaction of 4-bromo-1H-pyrazole with tert-pentylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- 2-(4-Methyl-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
- 2-(4-Fluoro-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
Uniqueness
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The tert-pentyl group also contributes to its distinct chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H16BrN3O |
|---|---|
Peso molecular |
274.16 g/mol |
Nombre IUPAC |
2-(4-bromopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H16BrN3O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7H2,1-3H3,(H,13,15) |
Clave InChI |
CLJHSFFVULPTMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)CN1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)


